

3-(2-Phenylethoxy)azetidine SMILES string and InChIKey

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Compound of Interest

Compound Name: 3-(2-Phenylethoxy)azetidine

Cat. No.: B7874417

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Technical Monograph: Chemical Identity and Synthetic Utility of **3-(2-Phenylethoxy)azetidine**

Part 1: Chemical Identity & Structural Analysis

Compound Name: **3-(2-Phenylethoxy)azetidine** IUPAC Name: **3-(2-phenylethoxy)azetidine**

Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol [1]

Core Identifiers

To ensure reproducibility across chemical databases, the following machine-readable strings define the exact stereochemical and topological structure of the target molecule.

Identifier Type	String / Value
Canonical SMILES	<chem>C1C(CN1)OCCc2ccccc2</chem>
Isomeric SMILES	<chem>C1C(CN1)OCCc2ccccc2</chem> (Achiral at C3)
InChI String	InChI=1S/C11H15NO/c13-11-7-12-8-11-14-9-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Key Structural Feature	4-membered nitrogen heterocycle (Azetidine) ether-linked to a phenethyl pharmacophore.[1] [2][3]

Part 2: Strategic Utility in Medicinal Chemistry

The **3-(2-phenylethoxy)azetidine** scaffold represents a strategic "hybrid" building block.[1] It merges the conformational rigidity of the azetidine ring with the flexible, lipophilic phenethyl ether chain—a privileged substructure found in numerous CNS-active agents (e.g., neurotransmitter reuptake inhibitors).

The Azetidine Advantage

Replacing larger saturated heterocycles (pyrrolidines, piperidines) with azetidines is a proven strategy in "Lead Optimization" to alter physicochemical properties without sacrificing potency.[1]

- **Basicity Modulation:** Azetidines (pKa ~11.[1]0) are generally more basic than pyrrolidines, influencing solubility and HERG channel binding.[1]
- **Vector Positioning:** The bond angles in the 4-membered ring (approx. 90°) create distinct vector orientations for substituents at the 3-position compared to the 5-membered pyrrolidine (approx. 109°), potentially accessing novel binding pockets.
- **Metabolic Stability:** The strained ring often shows altered metabolic profiles, reducing liability to oxidative metabolism at the 3-carbon compared to larger rings.



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Figure 1: Logic flow for selecting the azetidine scaffold in medicinal chemistry campaigns.

Part 3: Synthetic Methodology

The synthesis of **3-(2-phenylethoxy)azetidine** requires careful handling of the strained azetidine ring to prevent ring-opening polymerization.[1] The most robust protocol utilizes a Williamson Ether Synthesis approach starting from commercially available N-protected 3-hydroxyazetidine.[1]

Protocol: Etherification and Deprotection

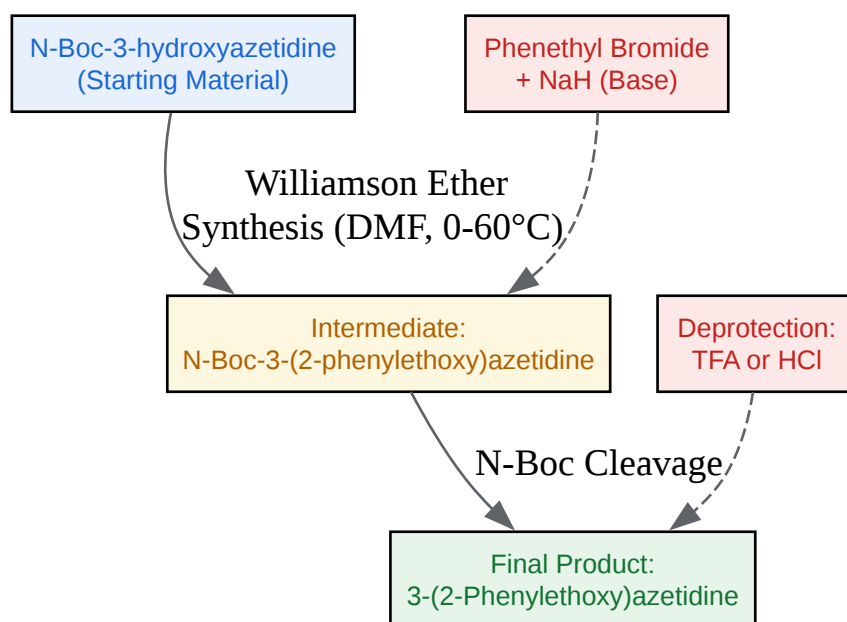
Reagents:

- tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)[1]
- (2-Bromoethyl)benzene (Phenethyl bromide)[1]
- Sodium Hydride (NaH), 60% dispersion in mineral oil[1]
- Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Workflow:

- Activation (0 h - 1 h):
 - Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF or THF under inert atmosphere ().
 - Cool to 0°C.[1]

- Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[1]
- Stir for 30 min to ensure formation of the alkoxide.
- Alkylation (1 h - 12 h):
 - Add (2-bromoethyl)benzene (1.1 eq) dropwise.[1]
 - Allow the reaction to warm to room temperature (25°C).
 - Critical Control Point: If reaction is sluggish, heat to 60°C, but monitor strictly by TLC to avoid Boc-degradation.
 - Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
- Deprotection (12 h - 14 h):
 - Dissolve the intermediate (tert-butyl **3-(2-phenylethoxy)azetidine-1-carboxylate**) in DCM.
[1]
 - Add TFA (10-20 eq) at 0°C.
 - Stir at room temperature until consumption of starting material (approx. 2 hours).
 - Concentrate in vacuo.[1]
 - Workup: Basify with saturated NaHCO₃ or NaOH to pH > 12 and extract with DCM/IPA (3:1) to recover the free amine.[1]



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Figure 2: Synthetic pathway for the target molecule utilizing orthogonal protection strategies.

Part 4: Physicochemical Profile & Characterization

The following data points are essential for researchers integrating this molecule into biological assays.

Property	Value / Description	Note
Predicted LogP	~1.8 - 2.1	Moderate lipophilicity suitable for CNS penetration.[1]
pKa (Conjugate Acid)	~10.5 - 11.0	Highly basic secondary amine. [1]
Topological Polar Surface Area (TPSA)	~21 Å ²	Low TPSA favors membrane permeability.[1]
H-Bond Donors	1 (NH)	
H-Bond Acceptors	2 (N, O)	
Appearance	Colorless oil or white solid (as HCl salt)	Free base is likely an oil; Salt forms are preferred for handling.

Analytical Expectations (¹H NMR in CDCl₃):

- Aromatic Protons: Multiplet at
7.1–7.4 ppm (5H).[1]
- Ether Linkage (-to-O): Triplet at
~3.6 ppm (2H, O-CH₂-CH₂-Ph).[1]
- Benzylic Protons: Triplet at
~2.9 ppm (2H, O-CH₂-CH₂-Ph).[1]
- Azetidine Ring:
 - Methine (-to-O): Multiplet at
~4.2 ppm (1H).[1]

- Methylene (-to-N): Multiplets at ~3.5–3.9 ppm (4H).[1]

Part 5: Handling and Stability

- Storage: The free amine is prone to absorbing atmospheric CO₂ (forming carbamates).[1] Store under inert gas (Argon/Nitrogen) at -20°C.
- Salt Formation: For long-term stability, conversion to the hydrochloride or oxalate salt is recommended.[1]
- Safety: Azetidines are strained rings and can be alkylating agents.[1] Handle with gloves and in a fume hood.[1]

References

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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